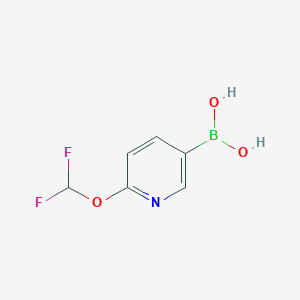

![molecular formula C17H15N5O3S B2377781 2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile CAS No. 872838-41-0](/img/structure/B2377781.png)

2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

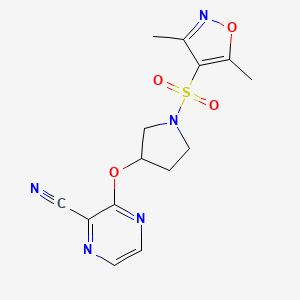

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the methoxyphenyl and sulfanylacetonitrile groups suggest that this compound could have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the methoxyphenyl and sulfanylacetonitrile groups would add complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. The pyrimidine ring might undergo electrophilic substitution reactions, while the sulfanylacetonitrile group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Hydrogen-Bonded Molecular Structures

Research shows that variations of the pyrimidin-5-ylcarbonyl compounds, which are structurally similar to the requested chemical, exhibit diverse hydrogen-bonded structures. For instance, studies demonstrate different types of hydrogen bonds, such as N-H...O, N-H...N, and C-H...O, leading to the formation of various molecular aggregates like dimers, chains, and sheets. This variation in molecular structure is influenced by small changes in molecular constitution (Trilleras et al., 2008).

Catalyst in Synthesis Processes

A study on the synthesis of pyrimidin-5-ylcarbonyl derivatives highlighted the use of these compounds as catalysts. For example, 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile was used in a one-pot three-component synthesis process. This demonstrates the potential utility of similar compounds in catalyzing complex chemical reactions (Goudarziafshar et al., 2021).

Antibacterial and Antioxidant Properties

Another study explored the antibacterial and antioxidant properties of pyrimido[4,5-d]pyrimidine derivatives. These compounds showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. Additionally, certain derivatives demonstrated potent scavenging activity, indicating their potential as antioxidants (Santosh et al., 2019).

Cytotoxic Activity

Research on fused thiazolo[3,2-a]pyrimidinones, which are structurally related to the queried compound, revealed promising cytotoxic activity against breast and hepatocellular carcinoma cell lines. This suggests the potential application of similar compounds in cancer research and treatment (Abbas et al., 2015).

Antimicrobial Activity

A study on organophosphorus compounds, including pyrimidin-derivatives, showed good inhibitory effects against various microorganisms, highlighting their potential application in antimicrobial research (Younes et al., 2013).

Molecular Transformations

Compounds like methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, similar in structure to the requested chemical, have been used to synthesize various pyrimidin-derivatives. This demonstrates the role of these compounds in facilitating molecular transformations in synthetic chemistry (Žugelj et al., 2009).

Antiviral Activity

Pyrimidin-derivatives have been evaluated for their antiviral activity against viruses like Herpes Simplex Virus type-1 (HSV-1). This indicates the potential of similar compounds in developing antiviral agents (Shamroukh et al., 2007).

Antifungal Effect

Certain pyrimidin-amine derivatives have shown significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, suggesting the potential application of similar compounds in antifungal research (Jafar et al., 2017).

Propiedades

IUPAC Name |

2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c1-21-14-12(16(23)22(2)17(21)24)15(26-9-8-18)20-13(19-14)10-6-4-5-7-11(10)25-3/h4-7H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAFCUHHIFPHGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC#N)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2377711.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide](/img/structure/B2377712.png)

![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)